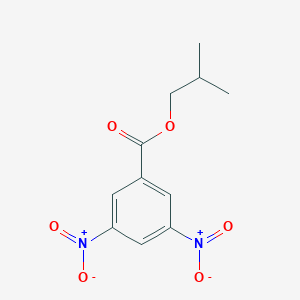
3-Methyloxetan-3-ol
Descripción general
Descripción
3-Methyloxetan-3-ol is a compound that can be considered as a potential surrogate of the carboxylic acid functional group due to the oxetane ring serving as an isostere of the carbonyl moiety. This structural unit, along with its derivatives, has been evaluated for its physicochemical properties and potential as a bioisostere .
Synthesis Analysis
The synthesis of 3-methyloxetan-3-ol and its derivatives has been explored in various contexts. For instance, 3-nitrato-3-methyloxetane, a related compound, was synthesized for the first time through the addition of N2O5 to oxetan-3-one . Additionally, the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols, which are 1,2-bis-electrophiles, was achieved using Brønsted acid Tf2NH catalysis . The cationic polymerization of 3,3-diethyloxetane, which is structurally similar to 3-methyloxetan-3-ol, results in a mixture of polymer and cyclic oligomers, indicating the potential for diverse synthetic pathways .
Molecular Structure Analysis
The molecular structure of compounds related to 3-methyloxetan-3-ol has been investigated, such as 3,3-bisazidomethyloxetane, where electron diffraction was used to determine bond distances and conformation . These studies provide insights into the geometric parameters that could influence the reactivity and properties of 3-methyloxetan-3-ol.
Chemical Reactions Analysis
The reactivity of oxetane derivatives has been demonstrated in various chemical reactions. For example, the oligomerization of activated derivatives of nucleosides in the presence of templates showed that the introduction of a methyl group at the 2-position of the imidazole ring leads to efficient synthesis of long oligomers . This suggests that modifications to the oxetane ring, such as methylation, can significantly affect the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyloxetan-3-ol and its derivatives have been studied to assess their potential as bioisosteres and in other applications. The evaluation of oxetan-3-ol and thietan-3-ol derivatives as potential carboxylic acid bioisosteres involved the synthesis and testing of model compounds for their physicochemical properties and biological activity . Theoretical calculations and sensitivity analyses have also been performed on related compounds to predict their behavior, such as in the case of 3,3-dinitratooxetane .
Aplicaciones Científicas De Investigación
Spectroscopy and Molecular Analysis
- Fourier Transform Microwave Spectroscopy : The rotational spectra of 3-methyloxetane were reinvestigated using Fourier transform microwave spectroscopy. This study provided insights into the internal rotation barriers and rotational, quartic, and higher-order centrifugal distortion constants of the molecule (Alonso et al., 1996).
Chemical Synthesis and Modification
- Synthesis Techniques : Research into efficient synthesis methods for 3-methyloxetan-3-ol from epoxy chloropropane highlights its use in the preparation of 3-oxetanone and other oxetane derivatives, which have applications in synthetic and medicinal chemistry (Tianxiang et al., 2016).
- Lipase-Catalysed Acylation : 3-Methylalkan-2-ols, including 3-methyloxetan-3-ol, have been used in the synthesis of sex pheromone precursors for various species, utilizing lipase-catalyzed stereoselective acylation (Hedenström et al., 2002).
Polymerization and Material Applications
- Atom Transfer Radical Polymerization : Ethyl-3-(acryloyloxy)methyloxetane, a compound related to 3-methyloxetan-3-ol, has been polymerized via atom transfer radical polymerization, indicating potential material science applications for methyloxetanes (Singha et al., 2005).
- Polymer Electrolytes : Derivatives of methyloxetane, closely related to 3-methyloxetan-3-ol, have been explored for use as polymer electrolytes, demonstrating potential in lithium-ion battery applications (Ye et al., 2012).
Biotechnological Applications
- Bioisostere Exploration : Oxetan-3-ol and its derivatives have been studied as potential surrogates for the carboxylic acid functional group, indicating their utility in drug discovery and molecular design (Lassalas et al., 2017).
- Lithium-Catalyzed Alkylation : Research on 3-sulfanyl-oxetanes, derived from oxetan-3-ols, shows their potential as bioisosteres for thioesters, suggesting applications in drug design and chemical synthesis (Croft et al., 2017).
Energetic Materials Research
- Precursors to Energetic Azido Polymers : Studies on 3-methyloxetane derivatives, like 3-tosyloxymethyl-3-methyl oxetane, have focused on their potential as precursors for energetic azido polymers, useful in rocket propellants (Barbieri et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyloxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDPUVPGALXWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628913 | |
| Record name | 3-Methyloxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyloxetan-3-ol | |
CAS RN |
162816-08-2 | |
| Record name | 3-Methyloxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)

![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)







